
5-tert-Butyl-3-methyl-furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-3-methyl-furan-2-carboxylic acid is a derivative of furan carboxylic acid, which is a significant biobased building block in the pharmaceutical and polymer industries. Although the provided papers do not directly discuss 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, they provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related furan carboxylic acid compounds.
Synthesis Analysis
The synthesis of furan carboxylic acid derivatives involves various methods. For instance, 5-(Tetradecyloxy)-2-furancarboxylic acid, a hypolipidemic agent, is synthesized from beta-keto esters and benzoic acids through systematic exploration of structure-activity relationships . Another method includes the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) using a catalytic system of ionic liquids and heteropoly acids, which shows high activity and selectivity . Additionally, carboxylation reactions of furoic acid into FDCA have been explored using various catalytic and stoichiometric processes, avoiding the glucose isomerization step and selectivity issues observed in HMF oxidation .
Molecular Structure Analysis
The molecular structure of furan carboxylic acid derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. The presence of substituents like tert-butyl and methyl groups can influence the reactivity and physical properties of these compounds. For example, the synthesis of 5-alkyl-2,3-dihydro-furan-2,3-diones involves cyclization of acylpyruvic acids, which leads to the formation of compounds with different substituents on the furan ring .
Chemical Reactions Analysis
Furan carboxylic acid derivatives undergo various chemical reactions. Halomethyl derivatives of furan carboxylic acids can be brominated and phosphorylated, leading to the formation of organophosphorus derivatives that react with nucleophilic agents such as secondary amines and sodium butanethiolate . Similarly, reaction products like ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate can be selectively brominated and phosphorylated, behaving as alkylating agents or undergoing decomposition with sodium phenolate .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acid derivatives are influenced by their molecular structure. The presence of substituents affects their solubility, reactivity, and stability. For example, the high solubility of imidazole ionic liquids for FDCA improves the affinity of HMF and the active centers of the catalyst, protecting the furan ring from oxidative cleavage . The dual-enzyme cascade systems for the synthesis of furan carboxylic acids from HMF demonstrate controlled synthesis with high yields, indicating the potential for efficient production of these compounds .
Applications De Recherche Scientifique
Synthesis of Bio-based Chemicals
5-tert-Butyl-3-methyl-furan-2-carboxylic acid serves as an intermediate in the production of bio-based chemicals, including biofuels and polymers. It is used in the synthesis of acid chloride derivatives, such as 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride (FDCA), from biomass-derived aldehydes through treatment with tert-butyl hypochlorite. These intermediates are pivotal for the manufacture of furoate ester biofuels and FDCA-based polymers, demonstrating the potential of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid in sustainable chemistry and polymer industries (Dutta, Wu, & Mascal, 2015).
Intermediates in Organic Synthesis
The compound is utilized in the preparation of various organic synthesis intermediates, including bis(diethoxyphosphorylmethyl)furans. These intermediates are crucial for developing novel synthetic routes and chemicals, illustrating the compound's versatility in organic chemistry (Pevzner, 2002).
Catalysis in Furan Derivatives Synthesis
5-tert-Butyl-3-methyl-furan-2-carboxylic acid is also a key player in catalysis, serving as a substrate in reactions that form various furan derivatives. These reactions involve halomethylation and interaction with nucleophilic agents, leading to the formation of furan-based compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Pevzner, 2003).
Biocatalytic Synthesis of Furan Carboxylic Acids
In the context of green chemistry, this compound is significant for the biocatalytic synthesis of furan carboxylic acids, important building blocks in the polymer and fine chemical industries. A substrate adaptation strategy improves the catalytic performances of microbial cells for synthesizing various furan carboxylic acids, highlighting the compound's role in biotechnological applications and sustainable chemical synthesis (Wen, Zhang, Zong, & Li, 2020).
Chemical Reactivity and Stability Studies
Studies on the chemical reactivity and stability of furan derivatives, including those related to 5-tert-Butyl-3-methyl-furan-2-carboxylic acid, contribute to a deeper understanding of their potential in synthetic chemistry. For example, the investigation of carboxylation effects on furan fragmentation upon resonant electron attachment offers insights into the molecular behavior of furan derivatives under specific conditions, which is crucial for designing new materials and drugs (Zawadzki, Luxford, & Kočišek, 2020).
Safety and Hazards
5-tert-Butyl-3-methyl-furan-2-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-tert-butyl-3-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6-5-7(10(2,3)4)13-8(6)9(11)12/h5H,1-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQUKLHDVRKODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

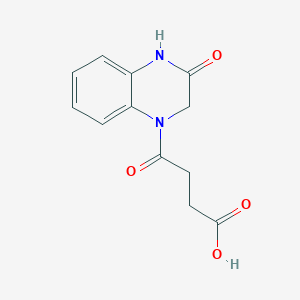
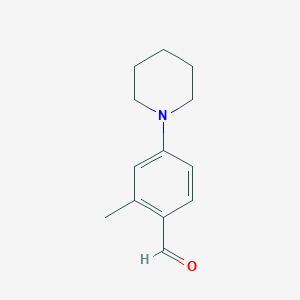
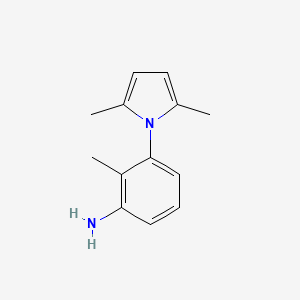

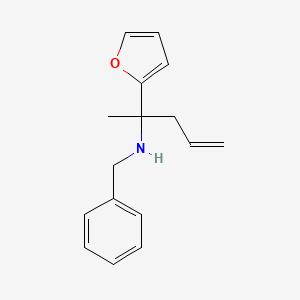

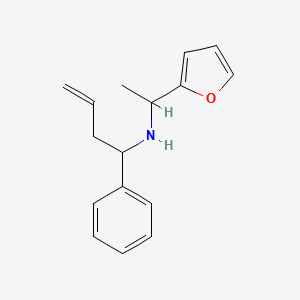

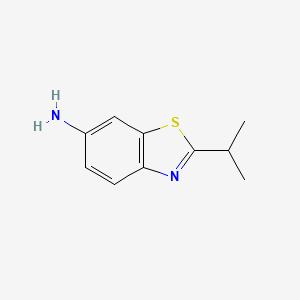
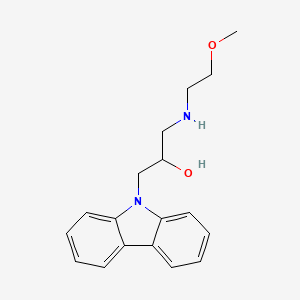
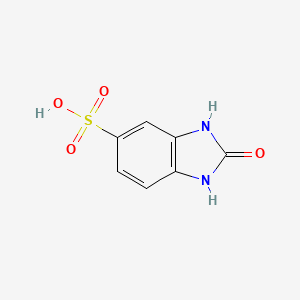
![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)
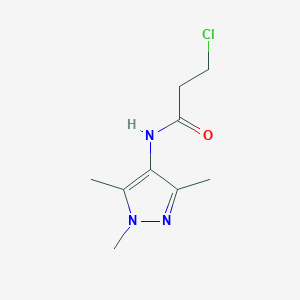
![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)